molecular formula C14H26N2O3 B13332372 Tert-butyl 4-(morpholin-3-yl)piperidine-1-carboxylate

Tert-butyl 4-(morpholin-3-yl)piperidine-1-carboxylate

Cat. No.: B13332372
M. Wt: 270.37 g/mol
InChI Key: WQEJFFVFCYYKOX-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ®-4-(morpholin-3-yl)piperidine-1-carboxylate: is a chemical compound that features a tert-butyl group, a morpholine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-4-(morpholin-3-yl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction.

    Attachment of the tert-Butyl Group: The tert-butyl group is attached using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl ®-4-(morpholin-3-yl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ®-4-(morpholin-3-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, tert-Butyl ®-4-(morpholin-3-yl)piperidine-1-carboxylate is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a valuable compound for pharmaceutical research.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ®-4-(morpholin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ®-4-(morpholin-3-yl)piperidine-1-carboxylate hydrochloride
  • tert-Butyl ®-4-(morpholin-3-yl)piperidine-1-carboxylate acetate

Uniqueness

tert-Butyl ®-4-(morpholin-3-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activity.

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl 4-[(3R)-morpholin-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-7-4-11(5-8-16)12-10-18-9-6-15-12/h11-12,15H,4-10H2,1-3H3/t12-/m0/s1

InChI Key

WQEJFFVFCYYKOX-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)[C@@H]2COCCN2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2COCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.